molecular formula C19H21Cl2N3O3S B12131575 N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide

N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide

Cat. No.: B12131575
M. Wt: 442.4 g/mol
InChI Key: NBEPFPUAUVUKNS-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl piperazine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Synthesis of the sulfonyl piperazine intermediate: This involves the reaction of piperazine with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the sulfonyl piperazine intermediate using an acetamide linkage, typically under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a similar sulfonyl group.

Uniqueness

N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H21Cl2N3O3S

Molecular Weight

442.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H21Cl2N3O3S/c1-14-2-4-18(5-3-14)28(26,27)24-8-6-23(7-9-24)13-19(25)22-17-11-15(20)10-16(21)12-17/h2-5,10-12H,6-9,13H2,1H3,(H,22,25)

InChI Key

NBEPFPUAUVUKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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